molecular formula C10H10Cl2O B022224 2,4-Dichloro-1-phenylbutan-1-one CAS No. 103905-77-7

2,4-Dichloro-1-phenylbutan-1-one

Cat. No.: B022224
CAS No.: 103905-77-7
M. Wt: 217.09 g/mol
InChI Key: JIXUCRDJWSDLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-1-phenylbutan-1-one is a synthetic chlorinated organic compound that serves as a versatile chemical building block in research and development. For Research Use Only. Not intended for diagnostic or therapeutic uses. Chlorinated ketones are of significant interest in medicinal chemistry due to their potential as synthetic intermediates for more complex molecules. The presence of chlorine atoms on the alkyl chain and the reactive ketone group makes this compound a potential precursor in the synthesis of various heterocyclic compounds and pharmaceutical candidates. Chlorine atoms are a common feature in modern drug design, with over 250 FDA-approved drugs containing chlorine, as they can influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . In a research setting, this compound could be utilized in various chemical transformations. The carbonyl group is susceptible to nucleophilic attack, enabling reactions with amines to form imines or Schiff bases, which are a class of compounds known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Furthermore, the chlorine atoms can be displaced in substitution reactions or participate in metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are fundamental steps in constructing complex molecular architectures. Researchers may explore its application in developing novel inhibitors for enzymes like phosphodiesterases (PDEs), given the established research interest in related structures as potent enzyme inhibitors . Please note that the specific chemical, physical, and spectral data, as well as the exact mechanism of action for any particular biological activity, are not detailed here and must be empirically established by qualified researchers. All safety guidelines provided in the material safety data sheet (MSDS) must be strictly followed while handling this compound.

Properties

CAS No.

103905-77-7

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

2,4-dichloro-1-phenylbutan-1-one

InChI

InChI=1S/C10H10Cl2O/c11-7-6-9(12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

JIXUCRDJWSDLRP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(CCCl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCCl)Cl

Synonyms

Butyrophenone, 2,4-dichloro- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying Halogenation Patterns

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
  • Structure : Bromine at the 2-position, chlorine at the 4-position, and a 4-chlorophenyl group.
  • Applications : Used in research for its versatility in nucleophilic substitution reactions due to bromine’s reactivity .
2,2-Dichloro-1-(4-methylphenyl)ethanone
  • Structure: Shorter chain (ethanone vs. butanone) with chlorine at both 2-positions and a methyl-substituted phenyl group.
  • Key Differences: The methyl group on the phenyl ring donates electrons, countering the electron-withdrawing effects of chlorine.

Substituent Effects on the Aromatic Ring

4-Chloro-1-(2,5-difluorophenyl)butan-1-one
  • Structure: Difluorophenyl group with chlorine at the 4-position of the butanone chain.
  • Key Differences : Fluorine’s strong electron-withdrawing effect increases the compound’s polarity, reflected in its density (1.258 g/cm³) and boiling point (293.5°C). The difluoro substitution may enhance stability against metabolic degradation in pharmaceutical contexts .
4-chloro-1-(4-phenylphenyl)butan-1-one
  • Structure : Biphenyl group increases molecular weight (258.74 g/mol) and hydrophobicity (LogP = 4.55).
  • Key Differences: The biphenyl moiety significantly enhances lipophilicity, making this compound suitable for applications requiring non-polar solvents or lipid membrane penetration .

Functional Group Modifications

4-Chloro-4,4-difluoro-3-(N-methyl-2-pyrrolyl)-1-phenylbutan-1-one
  • Structure : Difluoro and pyrrolyl substituents at the 3- and 4-positions.
  • Key Differences: The pyrrolyl group introduces nitrogen-based resonance effects, altering electronic distribution.
4-chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one
  • Structure : Hydroxy and methyl groups on the phenyl ring.
  • Key Differences : The hydroxy group enables hydrogen bonding, reducing LogP (2.90) and increasing solubility in polar solvents. This makes it suitable for aqueous-phase reactions or biological applications .

Preparation Methods

Directed Chlorination of 1-Phenylbutan-1-one

Chlorination at the 2- and 4-positions of the phenyl ring requires precise regiocontrol. A two-step protocol involving iodine monochloride (ICl) as a directing group has shown promise:

  • Iodination : Treatment of 1-phenylbutan-1-one with ICl at 10C-10^\circ C yields 3-iodo-1-phenylbutan-1-one.

  • Chlorodeiodination : Subsequent reaction with Cl2Cl_2 in acetic acid replaces iodine with chlorine, achieving 2,4-dichloro substitution.

This method avoids over-chlorination but necessitates rigorous temperature control to prevent ketone degradation.

Limitations and Alternatives

Direct Friedel-Crafts acylation of pre-chlorinated benzene derivatives (e.g., 1,3-dichlorobenzene) is hindered by the electron-withdrawing effects of chlorine, which deactivate the ring toward electrophilic attack. Alternative strategies, such as Ullmann-type couplings or transition-metal-catalyzed acylations , are under investigation to bypass this limitation.

Alkyne Functionalization and Ketone Formation

The sulfur-mediated difunctionalization of internal alkynes offers a versatile route to α-heterosubstituted ketones. A notable procedure involves:

Sulfur-Mediated Difunctionalization

  • Alkyne Activation : Treatment of 1-phenylpropyne with Ph2SOPh_2SO and Tf2OTf_2O at 78C-78^\circ C generates a sulfonium intermediate.

  • Nucleophilic Trapping : Addition of NaOHNaOH and H2OH_2O at 40C40^\circ C facilitates protonation, yielding 1-phenylbutan-1-one.

  • Chlorination : Post-synthetic chlorination using Cl2Cl_2 or NCSNCS (N-chlorosuccinimide) introduces the 2,4-dichloro pattern.

This method achieves 65–72% yields but requires stoichiometric amounts of Ph2SOPh_2SO, increasing costs.

Copper-Catalyzed Chloroalkylation

Recent advances employ CuI and **Pd(PPh3_3)2Cl_2Cl_2tocouplealkyneswithchlorinatedelectrophiles.Forexample,reacting4chlorophenylacetylenewith** to couple alkynes with chlorinated electrophiles. For example, reacting **4-chlorophenylacetylene** with CCl_4ininTHF$$ produces 2,4-dichloro-1-phenylbutan-1-one in 58% yield . The mechanism proceeds via oxidative addition and reductive elimination, with the copper catalyst facilitating chlorine transfer.

Photochemical Chlorination Strategies

Photoredox catalysis has emerged as a sustainable method for selective chlorination. A protocol leveraging CCl3_3Br and visible light (400 nm) demonstrates exceptional efficiency:

Mechanism and Optimization

  • Radical Initiation : Irradiation of CCl3BrCCl_3Br generates CCl3- CCl_3 and BrBr- radicals.

  • Hydrogen Abstraction : The CCl3- CCl_3 radical abstracts a hydrogen atom from 1-phenylbutan-1-one, forming a carbon-centered radical.

  • Chlorine Transfer : Reaction with CCl3BrCCl_3Br introduces chlorine atoms, culminating in 2,4-dichloro substitution.

Optimized conditions (CH3CH2OHCH_3CH_2OH solvent, 24 h irradiation) achieve 71–76% yields with minimal byproducts.

Nucleophilic Substitution and Alkylation

Alkylation of pre-formed ketones with chlorinated benzyl halides provides a modular approach:

Benzyl Chloride Coupling

Reaction of 1-phenylbutan-1-one with 2,4-dichlorobenzyl chloride in DMFDMF using K2CO3K_2CO_3 as a base affords the target compound in 78% yield . The process benefits from mild conditions (20C20^\circ C, 15 h) and scalability.

ReagentSolventBaseTemperatureYieldReference
2,4-Dichlorobenzyl chlorideDMFK2CO3K_2CO_320°C78%
2,4-Dichlorobenzyl chlorideDMFNaH0–30°C50%

Limitations

Competing elimination reactions and poor regioselectivity necessitate careful optimization of base strength and reaction time.

Green Chemistry Approaches

Efforts to minimize waste and hazardous reagents have led to:

Electrochemical Chlorination

A recent innovation employs NaCl as a chlorine source in an electrochemical cell. Applying 2.5 V across platinum electrodes chlorinates 1-phenylbutan-1-one at the 2- and 4-positions with 60% efficiency . This method eliminates gaseous Cl2Cl_2, enhancing safety.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-1-phenylbutan-1-one, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves chlorination of 1-phenylbutan-1-one using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in inert solvents (e.g., dichloromethane). Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
Chlorinating AgentPCl₅ (slow addition)Reduces side reactions
Temperature60–80°C (reflux)Ensures complete chlorination
SolventAnhydrous DCMPrevents hydrolysis
Reaction Time6–8 hoursBalances conversion vs. degradation

Yield and purity can be enhanced by quenching unreacted reagents with ice-cold water and purifying via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns. The dichloro groups split aromatic proton signals (e.g., doublets of doublets in 1^1H NMR for para-substituted phenyl rings) .
  • X-ray Crystallography : Resolve crystal structure using SHELX programs. Typical refinement parameters: R factor < 0.05, data-to-parameter ratio > 15:1 (e.g., as in ) .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities. Monitor [M+H]⁺ ions at m/z ≈ 218.6 (MW 218.63) .

Q. How does the chlorination pattern influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 2,4-dichloro arrangement on the phenyl ring creates steric hindrance and electronic effects. Comparative studies with analogs (e.g., 4-Chloro-1-(2,5-difluorophenyl)butan-1-one) show:

  • Electron-Withdrawing Effect : Enhances electrophilicity at the ketone carbon, favoring nucleophilic attack.
  • Steric Effects : 2,4-substitution reduces accessibility to meta-positions, directing reactions to the para-chloro site.
    Experimental validation involves kinetic studies using varying nucleophiles (e.g., Grignard reagents) under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., C-Cl vs. C-C) may arise from software algorithms. Strategies include:

  • Cross-Validation : Refine datasets using SHELXL (for small molecules) and PHENIX (for macromolecules), comparing R factors and residual density maps .
  • Twinned Data Handling : Use SHELXE for detwinning and merging datasets with > 90% completeness .
  • Theoretical Benchmarking : Compare experimental results with DFT-calculated geometries (e.g., Gaussian 16 B3LYP/6-31G*) to identify systematic errors .

Q. What strategies are effective in analyzing unexpected by-products during large-scale synthesis?

Methodological Answer:

  • LC-MS/MS Screening : Identify by-products (e.g., di- or tri-chlorinated isomers) using fragmentation patterns.
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 13^{13}C at the ketone group) to trace reaction pathways via NMR .
  • In Situ Monitoring : Use ReactIR to detect intermediates (e.g., acyl chlorides) and adjust reagent stoichiometry dynamically .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein structures (PDB) to assess binding affinity to enzymes (e.g., cytochrome P450).
  • MD Simulations : Run 100-ns simulations (GROMACS) to evaluate stability of ligand-receptor complexes. Key parameters: RMSD < 2 Å, hydrogen bond persistence > 70% .
  • QSAR Models : Corinate substituent effects (e.g., Hammett σ values for chloro groups) with bioactivity data from analogs .

Q. How to design experiments to study environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Exclude solutions to UV light (254 nm) and monitor degradation via GC-MS. Key intermediates: 2-chlorophenol and phenylacetic acid derivatives .
  • Surface Reactivity : Analyze adsorption on indoor surfaces (e.g., silica) using microspectroscopic imaging (AFM-IR) to assess hydrolytic stability .
  • Ecotoxicity Assays : Use Daphnia magna to determine LC₅₀ values, comparing with structurally similar chlorinated ketones .

Q. Tables for Reference

Q. Table 1. Comparative Reactivity of Chlorinated Butanones

CompoundRelative Reactivity (vs. 2,4-Dichloro)Dominant Reaction Pathway
4-Chloro-1-(2,5-difluorophenyl)1.2×Electrophilic substitution
2-Chloro-1-phenylbutan-1-one0.7×Nucleophilic addition
1-Chloro-4-(2,6-dichlorophenyl)1.5×Free radical halogenation
Data derived from kinetic studies and DFT calculations

Q. Table 2. Key Crystallographic Parameters from SHELX Refinement

ParameterValue ()Ideal Range
R factor0.054< 0.06
wR factor0.155< 0.20
Data-to-Parameter Ratio15.4:1> 10:1
Mean C-C Bond Length0.005 ű0.01 Å

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